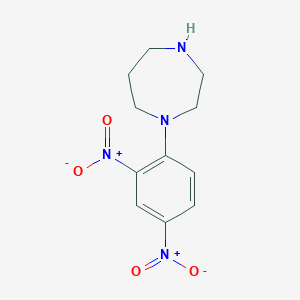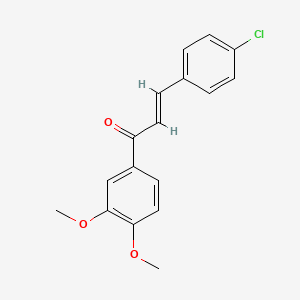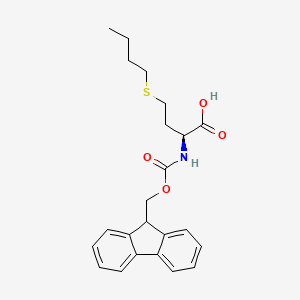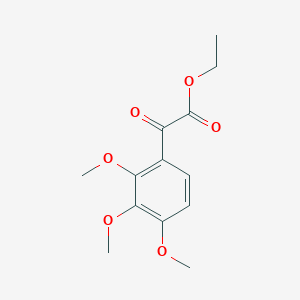
1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, commonly referred to as 3F-PY-5-one, is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazolone class of compounds and is characterized by its unique structure and properties. 3F-PY-5-one has been studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of 3F-PY-5-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins involved in various biochemical pathways. It is thought that this inhibition may lead to the inhibition of certain biological processes, such as inflammation and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F-PY-5-one are not yet fully understood. However, some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, this compound may also have an effect on the metabolism of certain hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3F-PY-5-one in laboratory experiments include its low cost and its relatively easy synthesis. Additionally, this compound has a relatively low toxicity and is relatively stable in organic solvents. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
Some potential future directions for the research of 3F-PY-5-one include further investigation into its mechanism of action and its potential applications in medicinal chemistry, organic chemistry, and biotechnology. Additionally, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
Synthesemethoden
3F-PY-5-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-fluorophenyl isocyanate with trifluoromethylpyrazole in the presence of a base. This reaction results in the formation of the desired compound. Other methods of synthesis include the reaction of 3-fluorophenyl isocyanate with 4,5-dihydro-1H-pyrazol-5-one in the presence of a base or the reaction of 3-fluorophenylisocyanate with 4-fluorophenylpyrazole in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3F-PY-5-one has been studied for its potential applications in scientific research. This compound has been studied for its potential use in medicinal chemistry, organic chemistry, and biotechnology. In medicinal chemistry, 3F-PY-5-one has been studied for its potential use in the development of new drugs and therapies. In organic chemistry, this compound has been studied for its potential use in the synthesis of new compounds and materials. In biotechnology, 3F-PY-5-one has been studied for its potential use in the development of new enzymes and other biological molecules.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-2-1-3-7(4-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELCFGINWAIWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)











